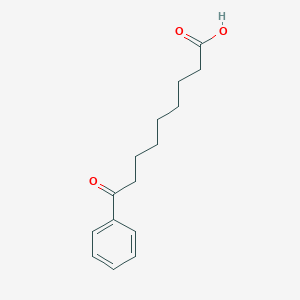

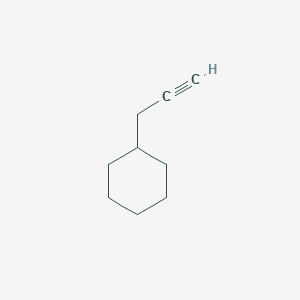

3-环己基-1-丙炔

概览

描述

3-Cyclohexyl-1-propyne is a molecule that is structurally characterized by a cyclohexyl group attached to a triple-bonded carbon, known as a propyne. While the specific molecule 3-Cyclohexyl-1-propyne is not directly mentioned in the provided papers, the research does cover related compounds and reactions that can shed light on the behavior and characteristics of similar molecules.

Synthesis Analysis

The synthesis of complex molecules often involves catalytic processes that can efficiently form new bonds. For instance, the cycloisomerization of 1,5-enynes catalyzed by cationic triphenylphosphinegold(I) complexes produces bicyclo[3.1.0]hexenes, which demonstrates the ability of gold(I) catalysts to facilitate the formation of cyclic structures from acyclic precursors . Similarly, the Rh-catalyzed carbonylation of 3-acyloxy-1,4-enynes, which are derived from alkynes, leads to the synthesis of functionalized cyclopentenones . These studies suggest that catalytic processes could potentially be applied to synthesize 3-Cyclohexyl-1-propyne or its derivatives.

Molecular Structure Analysis

The molecular structure of cyclohexyne derivatives, which are closely related to 3-Cyclohexyl-1-propyne, is known to influence their reactivity. The high strain in cyclohexyne, a cyclic strained acetylene, triggers a high reactivity due to its unusual electronic structure at the ground state . This information is crucial as it implies that the strain present in the cyclohexyl ring of 3-Cyclohexyl-1-propyne could similarly affect its reactivity and stability.

Chemical Reactions Analysis

Cyclohexyne, a molecule related to 3-Cyclohexyl-1-propyne, exhibits high reactivity in [3 + 2] cycloaddition reactions, which proceed through a one-step mechanism with low activation enthalpies and are strongly exothermic . Additionally, the Rh-catalyzed (5+2) cycloadditions of 3-acyloxy-1,4-enynes and alkynes involve a catalytic cycle that includes 1,2-acyloxy migration and alkyne insertion, leading to the formation of cycloheptatriene products . These reactions highlight the potential pathways through which 3-Cyclohexyl-1-propyne might undergo chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Cyclohexyl-1-propyne can be inferred from the behavior of similar molecules. For example, the PtCl(2)-catalyzed cycloisomerization of 1,6-enynes suggests that the presence of a heteroatom substituent at the propargylic position can influence the outcome of the reaction, leading to the formation of substituted bicyclo[3.1.0]hexanes . This indicates that substituents on the propyne part of the molecule can significantly alter its reactivity and the types of products formed during chemical reactions.

科研应用

合成和聚合应用

聚合物合成: 3-环己基-1-丙炔用于合成各种聚乙炔衍生物。例如,在环己烷溶液中,由NbCl5催化的1-(三甲基硅基)-1-丙炔的聚合会产生具有窄分子量分布的聚合物。这些聚合物,如聚[1-(三甲基硅基)-1-丙炔],表现出有趣的性质,并可以通过调整单体与催化剂比例(Fujlmori, Masuda & Higashimura, 1988)来控制分子量。此外,已合成了具有不同几何结构的聚[1-(三甲基锗基)-1-丙炔]和聚[1-(三甲基硅基)-1-丙炔],揭示了顺/反异构比与聚合物溶解性和气体渗透性等性质之间的相关性(Khotimsky等,2003)。

化学反应和机制

氢硼化和同偶联反应: 3-氯-1-碘-1-丙炔与二烷基硼烷的氢硼化反应会独家形成二烷基化烯丙硼烷,可以进一步加工成各种有机化合物,如1,1-二烷基-1-丙烯和二烷基化烯丙硼烷(Masuda, Hoshi & Arase, 1992)。此外,在铑催化剂存在下,γ-芳基叔-丙炔醇的同偶联反应会导致荧光2,3-二氢呋喃衍生物的形成,展示了这些反应的多功能性(Funayama, Satoh & Miura, 2005)。

荧光和光物理研究

荧光性质: 包括丙炔和3-环己基-1-丙炔衍生物在内的烷基化乙炔表现出荧光性质。这些化合物在溶液中光激发时,显示出来自它们最低单重激发态的发射,使它们成为光物理研究中的有趣对象(Hamai & Hirayama, 1979)。

催化和表面相互作用研究

催化偶联: 对丙炔分子在Cu{111}等表面上的催化偶联研究已进行。这些研究揭示了二聚化和异构化机制的见解,有助于理解表面催化化学反应(Clotet et al., 2000)。

流体动力学和分子特性

溶液中聚合物的行为: 已在稀溶液中研究了聚[1-(三甲基硅基)-1-丙炔](PTMSP)和聚[1-(三甲基锗基)丙炔]等聚合物的流体动力学和分子特性。这些研究提供了关于这些聚合物的平衡刚度、流体动力学直径和链行为的见解,有助于理解它们在不同溶剂环境中的物理性质(Pavlov et al., 2004)。

Safety And Hazards

3-Cyclohexyl-1-propyne is classified as a flammable liquid and vapor . It is harmful if swallowed and causes serious eye damage . It is recommended to keep away from heat/sparks/open flames/hot surfaces . Protective gloves, eye protection, and face protection should be worn when handling this chemical .

未来方向

性质

IUPAC Name |

prop-2-ynylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14/c1-2-6-9-7-4-3-5-8-9/h1,9H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UARFKZSJGDQRLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90170261 | |

| Record name | Cyclohexane, 2-propynyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclohexyl-1-propyne | |

CAS RN |

17715-00-3 | |

| Record name | 2-Propyn-1-ylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17715-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyne, 3-cyclohexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017715003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, 2-propynyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Cyclohexyl-1-propyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol](/img/structure/B99681.png)

![Chloro[3-(dimethylamino)propyl]magnesium](/img/structure/B99690.png)